molecular formula C28H26N4O3S2 B2866369 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide CAS No. 932529-52-7

2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2866369
CAS No.: 932529-52-7
M. Wt: 530.66
InChI Key: QYWAIZQCUIFKJW-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzo[c]pyrimido[4,5-e][1,2]thiazin core with a 5,5-dioxido moiety, a 3-methylbenzyl substituent at position 6, and a phenethylacetamide side chain linked via a thioether group at position 2. However, detailed biological or physicochemical data for this specific compound are notably absent in the provided evidence, necessitating structural and functional comparisons with analogous compounds .

Properties

IUPAC Name

2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S2/c1-20-8-7-11-22(16-20)18-32-24-13-6-5-12-23(24)27-25(37(32,34)35)17-30-28(31-27)36-19-26(33)29-15-14-21-9-3-2-4-10-21/h2-13,16-17H,14-15,18-19H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWAIZQCUIFKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactions

    Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like sulfuric acid or sodium hydroxide.

    Introduction of the 3-methylbenzyl group: This step can be achieved through a Friedel-Crafts alkylation reaction, using 3-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the phenethylacetamide moiety: This step involves the reaction of the intermediate compound with phenethylamine and acetic anhydride under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in various biological pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural Analogues from Thiazolo-Pyrimidine Derivatives

Several structurally related compounds, such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) (), share the thiazolo-pyrimidine backbone but differ in substituents and functional groups:

Compound Core Structure Substituents Key Functional Groups
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazin 3-methylbenzyl (position 6), phenethylacetamide (position 2) Sulfone (5,5-dioxido), thioether, amide
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-trimethylbenzylidene, 5-methylfuran-2-yl Carbonitrile, diketone
11b () Thiazolo[3,2-a]pyrimidine 4-cyanobenzylidene, 5-methylfuran-2-yl Carbonitrile, diketone

Key Observations :

  • The target compound’s sulfone group (5,5-dioxido) distinguishes it from the diketone moieties in 11a and 11b , likely enhancing its polarity and hydrogen-bonding capacity .
  • The phenethylacetamide side chain may confer improved membrane permeability compared to the rigid carbonitrile groups in 11a/b .
Comparison with Quinazoline Derivatives

Compound 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) () shares a fused pyrimidine-quinazoline system but lacks the thiazin and sulfone groups present in the target compound:

Feature Target Compound Compound 12 ()
Core Structure Benzo[c]pyrimido[4,5-e][1,2]thiazin Pyrimido[2,1-b]quinazoline
Functional Groups Sulfone, thioether, amide Carbonitrile, diketone
Substituents 3-methylbenzyl, phenethylacetamide 5-methylfuran-2-yl

Implications :

  • The absence of a sulfone group in 12 may reduce its metabolic stability compared to the target compound.
  • The quinazoline core in 12 could enhance π-π stacking interactions with biological targets, whereas the thiazin system in the target compound may offer unique conformational flexibility .
Comparison with Thiazolo[4,5-d]pyrimidine Derivatives

describes 5-thioxo-thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 ), which feature a sulfur atom in the thione form rather than the sulfone group seen in the target compound:

Feature Target Compound Compound 19 ()
Sulfur Oxidation State +4 (sulfone) -2 (thione)
Bioactivity Relevance Enhanced electrophilicity Potential for redox activity or metal binding

Critical Analysis :

  • The sulfone group in the target compound may reduce its susceptibility to enzymatic degradation compared to thione-containing analogues .
  • Thione derivatives like 19 could exhibit chelating properties, which are absent in the sulfone-bearing target compound .

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